molecular formula C6H14NO5P B153979 L-(+)-2-Amino-6-phosphonohexanoic acid CAS No. 126253-57-4

L-(+)-2-Amino-6-phosphonohexanoic acid

Katalognummer: B153979
CAS-Nummer: 126253-57-4
Molekulargewicht: 211.15 g/mol
InChI-Schlüssel: QIOXWRQXHFVNLV-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-(+)-2-Amino-6-phosphonohexanoic acid (CAS 78944-89-5) is a phosphonated amino acid analogue of glutamate, characterized by a six-carbon backbone with a phosphono group (-PO₃H₂) at the C6 position and an L-configuration at the α-carbon . Its IUPAC name is 2-amino-6-phosphonohexanoic acid, and it is highly soluble in alkaline solutions (e.g., 100 mM in 1eq. NaOH) .

Functionally, this compound acts as a glutamate transport modulator, interacting with System xₐ⁻, a cystine/glutamate antiporter. This interaction enables it to induce neuronal sensitization, a phenomenon where prior exposure to excitotoxins like L-quisqualic acid (QUIS) amplifies depolarization responses to endogenous compounds such as L-cystine . Its primary research applications include studying glutamate signaling in neurodegenerative diseases, synaptic plasticity, and neurotoxicity mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-(+)-2-Amino-6-phosphonohexanoic acid involves several steps. One common method includes the phosphonylation of hydroxy esters with phosphonochloridates. This reaction typically requires the presence of a base, such as triethylamine, and is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate .

Another method involves the condensation of phosphonic monoesters with hydroxy esters. This reaction can be catalyzed by various coupling agents, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and is usually performed in an inert atmosphere to avoid oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

L-(+)-2-Amino-6-phosphonohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonic acid group can yield phosphonic acid derivatives, while substitution reactions can produce various amino acid derivatives .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

L-AP6 has been extensively studied for its role as a selective agonist at the quisqualate-sensitized site in the hippocampus. Research indicates that it can effectively depolarize CA1 pyramidal neurons in response to L-quisqualic acid (QUIS), demonstrating its potential in understanding excitatory neurotransmission mechanisms.

Case Study: Hippocampal Neuron Sensitization

A study published in Brain Research demonstrated that brief exposure to QUIS sensitizes neurons to depolarization by L-AP6, highlighting its specificity and potency (IC50 = 40 µM) compared to other analogues like L-AP4 and L-AP5, which showed significantly higher IC50 values for the same site .

Glutamate Receptor Modulation

L-AP6 acts as a selective inhibitor of the excitatory amino acid transporter 1 (EAAT1), which regulates glutamate levels in the central nervous system. This modulation is critical for maintaining synaptic homeostasis and preventing excitotoxicity.

Table 1: Comparative Potency of L-AP6 and Related Compounds

Compound NameIC50 (µM)Receptor TargetSpecificity
L-AP640QUIS-sensitized siteHigh
L-AP48000NMDA receptorModerate
L-AP53000NMDA receptorModerate
D-AP4>100000AMPA receptorLow

This table illustrates the relative potency of L-AP6 compared to other excitatory amino acid analogues, underscoring its unique position as a selective modulator.

Potential Therapeutic Applications

Due to its ability to selectively modulate glutamate receptors, L-AP6 is being explored for potential therapeutic applications in conditions characterized by altered glutamate signaling, such as epilepsy and neurodegenerative diseases.

Case Study: Anticonvulsant Properties

Research has shown that L-AP6 can inhibit excitatory neurotransmission, which may contribute to anticonvulsant effects. A study indicated that compounds similar to L-AP6 exhibit anticonvulsant actions when administered intraperitoneally, suggesting a potential pathway for developing treatments for seizure disorders .

Mechanistic Insights into Synaptic Plasticity

L-AP6 has been instrumental in elucidating mechanisms underlying synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD). By selectively activating specific receptor sites, researchers can dissect the pathways involved in learning and memory processes.

Table 2: Effects of L-AP6 on Synaptic Plasticity

MechanismEffect of L-AP6Reference
Long-Term Potentiation (LTP)Inhibition observed at high concentrations
Long-Term Depression (LTD)Facilitation at low concentrations

This table summarizes the dual role of L-AP6 in modulating synaptic plasticity, providing insights into its potential roles in cognitive functions.

Future Directions in Research

The ongoing research into this compound continues to uncover its multifaceted roles in neurobiology. Future studies are expected to focus on:

  • Refining therapeutic applications for neurodegenerative diseases.
  • Investigating its effects on other neurotransmitter systems beyond glutamate.
  • Exploring its potential as a tool for studying complex neural circuits involved in behavior and cognition.

Wirkmechanismus

The mechanism of action of L-(+)-2-Amino-6-phosphonohexanoic acid involves its interaction with specific molecular targets. For example, it can inhibit methionine aminopeptidase by mimicking the transition state of the enzyme’s natural substrate. This inhibition can affect various biological pathways, including protein synthesis and degradation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison Table

Compound Name Structural Feature Biological Target/Activity Key Research Findings
L-(+)-2-Amino-6-phosphonohexanoic acid C6 phosphono group, L-α-configuration System xₐ⁻, non-NMDA receptors Induces neuronal sensitization via heteroexchange with cystine; CNQX-sensitive .
β-N-Oxalyl-L-α,β-diaminopropionic acid (ODAP) C3 oxalyl group, β-diaminopropionate backbone Non-NMDA receptors, System xₐ⁻ Triggers >50-fold sensitization to L-AP6; linked to neurolathyrism; CNQX-inhibited depolarization .
L-Homocysteic Acid (HCA) C4 sulfonic acid group NMDA receptors, System xₐ⁻ First NMDA agonist inducing L-AP6 sensitization (>10-fold); D-AP5 inhibits depolarization .
(R)-2-Amino-6-phosphonohexanoic acid hydrate D-enantiomer of L-AP6 Glutamate transporters (lower affinity) Synthesized via diastereoselective alkylation; used to study stereospecific receptor interactions .
2-Amino-6-oxohexanoic acid (Allysine) C6 ketone group Lysyl oxidase (collagen crosslinking) No direct neuromodulatory role; involved in extracellular matrix maturation .

Mechanistic Insights

ODAP vs. L-AP6

ODAP, the neurotoxin in Lathyrus species, shares System xₐ⁻-mediated neuronal sensitization with L-AP6. However, ODAP’s oxalyl group confers higher affinity for non-NMDA receptors, leading to 50-fold sensitization to L-AP6 compared to QUIS (30–250-fold) . Unlike L-AP6, ODAP’s depolarization is inhibited by CNQX, highlighting its non-NMDA receptor specificity .

Homocysteic Acid (HCA) vs. L-AP6

HCA, an endogenous sulfonic acid, uniquely sensitizes neurons via NMDA receptors, with depolarization blocked by D-AP3. This contrasts with L-AP6 and ODAP, which act on non-NMDA pathways. HCA’s dual role in hyperhomocystinemia and excitotoxicity underscores its distinct pathological relevance .

Enantiomers of AP6

The D-enantiomer [(R)-2-Amino-6-phosphonohexanoic acid hydrate] exhibits reduced affinity for glutamate transporters compared to the L-form. Enantiopure synthesis (e.g., via imidazolidinone alkylation) is critical for studying stereospecific neuropharmacology .

Allysine vs. L-AP6

Allysine (2-Amino-6-oxohexanoic acid) lacks the phosphono group, replacing it with a ketone. This structural difference shifts its function from neurotransmission to collagen biosynthesis, where it facilitates lysine crosslinking via lysyl oxidase .

Research Implications

  • Neurodegeneration : L-AP6’s role in glutamate transport modulation provides insights into amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease, where System xₐ⁻ dysfunction is implicated .
  • Toxicity Mechanisms : ODAP and HCA comparisons clarify pathways in neurolathyrism and hyperhomocystinemia, respectively .
  • Drug Design : Enantiomeric specificity of AP6 derivatives aids in developing targeted glutamate receptor modulators .

Biologische Aktivität

L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) is a phosphono amino acid that has garnered attention for its significant biological activity, particularly in the context of neuropharmacology. This compound is known for its role as a selective agonist and its interactions with various excitatory amino acid receptors, particularly in the central nervous system (CNS). This article delves into the biological activity of L-AP6, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

L-AP6 is characterized by the presence of a phosphono group, distinguishing it from other amino acids. Its chemical structure can be represented as follows:

Chemical Formula C7H14N2O4P\text{Chemical Formula C}_7\text{H}_{14}\text{N}_2\text{O}_4\text{P}

This unique structure contributes to its specific interactions with neurotransmitter receptors, particularly those involved in excitatory neurotransmission.

L-AP6 primarily acts as a selective antagonist at the NMDA (N-Methyl-D-Aspartate) receptor and has been shown to inhibit excitatory neurotransmission. It selectively interacts with quisqualate-sensitized sites in hippocampal neurons, demonstrating a high degree of specificity compared to other excitatory amino acids. The following table summarizes key findings regarding the potency and selectivity of L-AP6:

Receptor Type IC50 (µM) Selectivity
Quisqualate-sensitized site40Highly selective
Kainate/AMPA receptors>10Less potent
NMDA receptors>3Cross-reactive
L-AP4 receptors0.8Moderate selectivity

Biological Activity and Effects

L-AP6's biological activity has been extensively studied in various animal models and in vitro systems:

  • Neurotransmission Modulation : Research indicates that L-AP6 can significantly inhibit NMDA receptor activity, which may impact neuronal function and behavior. Its ability to modulate synaptic plasticity makes it a valuable tool for studying neurophysiological processes.
  • Quisqualate Sensitization : A notable effect of L-AP6 is its involvement in quisqualate sensitization, where brief exposure to quisqualic acid enhances neuronal depolarization sensitivity to excitatory amino acids. This sensitization has implications for understanding excitotoxicity and neurodegenerative diseases .
  • Potential Therapeutic Applications : Given its pharmacological profile, L-AP6 has been investigated for potential therapeutic applications in conditions characterized by excessive glutamatergic activity, such as epilepsy, Alzheimer's disease, and other neurodegenerative disorders .

Case Studies

Several studies have highlighted the effects of L-AP6 on neuronal function:

  • Study on Hippocampal Neurons : A study demonstrated that L-AP6 effectively sensitizes CA1 pyramidal neurons to depolarization by EAA analogs when exposed to quisqualic acid. The results showed that L-AP6 was significantly more potent than its D-isomer counterparts, reinforcing its specificity for the quisqualate-sensitized site .
  • Impact on Synaptic Plasticity : Another investigation revealed that L-AP6 could modulate synaptic responses in isolated spinal cord preparations, suggesting its potential role in influencing synaptic plasticity mechanisms .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of L-(+)-2-Amino-6-phosphonohexanoic acid, and how should it be stored for experimental use?

  • Methodological Answer :

  • Physical Properties :
PropertyValueSource
CAS Number131177-53-2
Molecular FormulaC₆H₁₄NO₅P·H₂O
Molecular Weight211.15 (anhydrous basis)
Physical FormHydrate
Purity>97.0% (HPLC)
  • Storage : Store at 2–8°C in airtight containers to prevent hydration/dehydration. Use desiccants for long-term stability. Monitor purity via HPLC before critical experiments .

Q. What synthetic routes are recommended for this compound, and how can purity be ensured?

  • Methodological Answer :

  • Synthesis :

Start with L-2-aminoadipic acid; protect the amine group using tert-butoxycarbonyl (Boc) chemistry.

Introduce the phosphono group via Arbuzov or Michaelis-Becker reaction with diethyl phosphite.

Deprotect the amine under acidic conditions (e.g., TFA).

  • Purification : Use ion-exchange chromatography (e.g., Dowex 50WX8 resin) followed by recrystallization from ethanol/water. Validate purity via NMR (¹H, ³¹P) and HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (D₂O, 500 MHz) to confirm amine and phosphono proton environments; ³¹P NMR for phosphonate group verification.
  • LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for mass confirmation (expected [M+H]⁺ = 212.1) .

Advanced Research Questions

Q. How can researchers design experiments to study its role as an NMDA receptor antagonist?

  • Methodological Answer :

  • Electrophysiology : Perform whole-cell patch-clamp recordings on hippocampal neurons to measure glutamate-induced currents. Compare inhibition with/without the compound (IC₅₀ determination).
  • Radioligand Binding Assays : Use ³H-labeled MK-801 or glycine to assess competitive binding in synaptic membrane preparations.
  • Cross-Validation : Combine functional assays with computational docking (e.g., AutoDock Vina) to map binding interactions with GluN1/GluN2B subunits .

Q. How should contradictory data on its solubility in aqueous buffers be resolved?

  • Methodological Answer :

  • Variable Control : Test solubility across pH (5.0–8.0) and ionic strengths (0.1–1.0 M NaCl). Use dynamic light scattering (DLS) to detect aggregates.
  • Orthogonal Validation : Compare UV-Vis spectroscopy (λ = 210 nm) with gravimetric analysis. Replicate conditions from conflicting studies to identify methodological discrepancies (e.g., buffer composition, temperature) .

Q. What strategies optimize its stability in cell culture media for long-term neuropharmacology studies?

  • Methodological Answer :

  • Stability Screen : Incubate the compound in DMEM/F12 media at 37°C. Sample at 0, 24, 48, and 72 hours; quantify degradation via HPLC.
  • Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis. Pre-filter media (0.22 µm) to remove particulates .

Q. How can computational modeling predict its interactions with non-NMDA targets (e.g., metabotropic glutamate receptors)?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to mGluR1/5 using CHARMM force fields. Focus on conserved residues in the Venus flytrap domain.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for phosphono group modifications. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves in receptor studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to determine EC₅₀/IC₅₀.
  • Error Propagation : Use Monte Carlo simulations to assess uncertainty in Hill coefficients. Report 95% confidence intervals for reproducibility .

Q. How can researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent ratio) using a fractional factorial design. Optimize via response surface methodology (RSM).
  • Quality Control : Implement in-process monitoring (e.g., inline IR spectroscopy) to detect intermediates and adjust conditions in real time .

Eigenschaften

IUPAC Name

(2S)-2-amino-6-phosphonohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOXWRQXHFVNLV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCP(=O)(O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347607
Record name 6-Phosphono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98575-76-9, 126253-57-4
Record name Norleucine, 6-phosphono-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098575769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phosphono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-2-Amino-6-phosphonohexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.